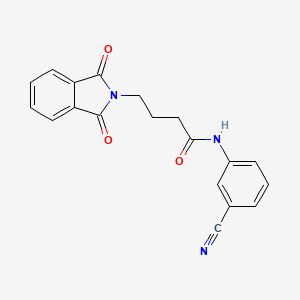
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyanophenyl group, a dioxoisoindolyl moiety, and a butanamide chain, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 3-cyanophenyl intermediate: This can be achieved through the nitration of benzene followed by a reduction to form 3-aminobenzonitrile.
Synthesis of the 1,3-dioxoisoindolyl intermediate: This involves the cyclization of phthalic anhydride with ammonia or an amine to form the isoindole structure.
Coupling reaction: The final step involves coupling the 3-cyanophenyl intermediate with the 1,3-dioxoisoindolyl intermediate using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide: Similar structure but with a different position of the cyanophenyl group.
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)pentanamide: Similar structure but with a longer carbon chain.
Uniqueness
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties. Its unique structure makes it a valuable compound for studying specific reactions and interactions that may not be possible with other similar compounds.
Properties
IUPAC Name |
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c20-12-13-5-3-6-14(11-13)21-17(23)9-4-10-22-18(24)15-7-1-2-8-16(15)19(22)25/h1-3,5-8,11H,4,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBALVCKXASVZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5743710.png)
![2-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5743716.png)
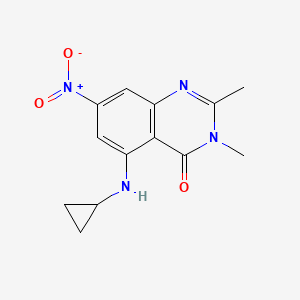
![N-[4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5743733.png)
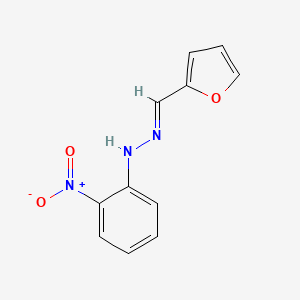
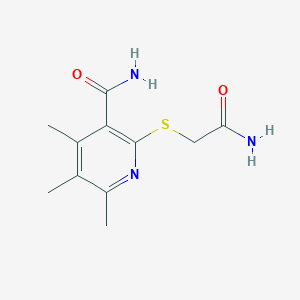

![{1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5743762.png)
![ethyl 4-[(3-cyano-4,6-dimethyl-2-pyridinyl)amino]benzoate](/img/structure/B5743764.png)
![1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B5743765.png)
![2-[(4-Methoxy-2,3-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B5743770.png)
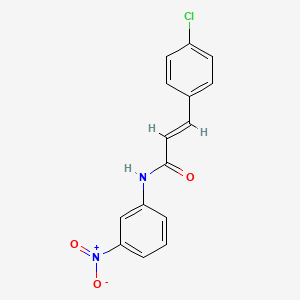
![3-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5743776.png)
![2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide](/img/structure/B5743795.png)
